molecular formula C15H12Cl2O5 B1625660 2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid CAS No. 61955-11-1

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid

Cat. No.: B1625660
CAS No.: 61955-11-1
M. Wt: 343.2 g/mol
InChI Key: PPQSYNKZJVAYIU-UHFFFAOYSA-N
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Description

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid is a significant compound in agricultural and environmental chemistry research, primarily recognized as a metabolite of the post-emergence herbicide Diclofop-methyl . Its formation is a key step in the metabolic pathway of the parent herbicide, and its study is crucial for understanding the environmental fate, metabolic degradation, and potential ecological impact of this class of phenoxypropanoate herbicides . Researchers utilize this compound in analytical method development for residue analysis, in mass balance and environmental persistence studies, and to investigate the detoxification mechanisms in both target and non-target organisms. The molecular formula is C15H12Cl2O5 . This product is intended for research and analytical applications only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O5/c1-8(15(19)20)21-9-2-4-10(5-3-9)22-14-7-13(18)11(16)6-12(14)17/h2-8,18H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQSYNKZJVAYIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C(=C2)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70542780
Record name 2-[4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61955-11-1
Record name 2-[4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70542780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(2,5-dichloro-4-hydroxyphenoxy)phenoxy)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound’s structure suggests a disconnection into two aromatic ether fragments and a propanoic acid chain. Retrosynthetically, the molecule can be divided into:

  • 2,4-Dichloro-5-hydroxyphenoxy fragment : Derived from 2,4-dichloro-5-hydroxyphenol.
  • 4-Phenoxypropanoic acid fragment : Derived from 4-phenoxyphenol and propanoic acid.

Coupling these fragments via nucleophilic aromatic substitution or Ullmann-type reactions forms the core structure. Protecting groups (e.g., methyl ethers) are often necessary to prevent side reactions during ether formation.

Direct Etherification via Nucleophilic Substitution

Stepwise Ether Synthesis

This method involves sequential ether bond formation using activated aryl halides and phenolates.

Synthesis of 2,4-Dichloro-5-hydroxyphenol
  • Starting material : 2,4-Dichlorophenol.
  • Hydroxylation : Directed ortho-hydroxylation using hydrogen peroxide (H₂O₂) in sulfuric acid introduces the 5-hydroxy group. Yield: ~70%.
  • Protection : The hydroxyl group is protected as a methyl ether using methyl iodide and potassium carbonate.
Coupling with 4-Phenoxyphenol
  • Reaction conditions :
    • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
    • Base : Potassium hydroxide (KOH) or sodium hydride (NaH).
    • Catalyst : Dimethylaminopyridine (DMAP) or tetrabutylammonium bromide (TBAB).
    • Temperature : 60–80°C for 8–12 hours.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) between the phenolate anion and activated aryl chloride.
Propanoic Acid Incorporation
  • Esterification : React the intermediate with ethyl 2-bromopropionate in the presence of K₂CO₃.
  • Hydrolysis : Saponify the ester using aqueous NaOH, followed by acidification to yield the carboxylic acid.
Deprotection
  • Demethylation : Treat with boron tribromide (BBr₃) in dichloromethane at −78°C to restore the hydroxyl group. Yield: 85–90%.

One-Pot Etherification

Industrial-scale synthesis often prioritizes fewer steps. A one-pot approach condenses the two ether-forming reactions:

  • Reactants :
    • 2,4-Dichloro-5-methoxyphenol.
    • 4-Chlorophenol.
    • 2-Chloropropionic acid.
  • Conditions :
    • Solvent : DMSO.
    • Base : KOH (2 equiv).
    • Catalyst : DMAP (0.1 equiv).
    • Temperature : 70°C for 10 hours.
  • Yield : ~90% after purification via recrystallization (hexane/ethyl acetate).

Ullmann Coupling for Ether Formation

Ullmann condensation offers an alternative for constructing diaryl ethers under milder conditions:

  • Catalyst : Copper(I) iodide (CuI) with 1,10-phenanthroline.
  • Ligand : Trans-N,N'-dimethylcyclohexane-1,2-diamine.
  • Solvent : Toluene or dioxane.
  • Temperature : 100–120°C for 24 hours.
  • Substrates :
    • 2,4-Dichloro-5-iodophenol.
    • 4-Phenoxypropanoic acid.

Advantage : Avoids harsh bases, preserving acid-sensitive groups.
Limitation : Requires expensive iodinated precursors.

Industrial-Scale Optimization

Solvent and Catalyst Screening

Data from patent CN101302150A highlights the impact of solvent and catalyst on yield:

Solvent Catalyst Temperature (°C) Yield (%)
DMSO DMAP 30 93
DMF DMAP 70 93.2
DMSO TBAB 80 89
Water None 100 75

Key findings :

  • DMSO outperforms water due to better solubility of phenolic intermediates.
  • DMAP enhances reaction rate and selectivity compared to quaternary ammonium salts.

Waste Reduction Strategies

  • Solvent recycling : Distillation under reduced pressure recovers >95% DMSO.
  • Phenolic wastewater : Reduced by 80% compared to aqueous-phase syntheses.

Challenges and Mitigation

  • Regioselectivity :
    • Chlorine atoms direct incoming nucleophiles to specific positions. Computational modeling (DFT) predicts preferential substitution at the 4-position of 2,4-dichlorophenol.
  • Acid Sensitivity :
    • Propanoic acid’s carboxyl group may esterify under acidic conditions. Neutralization with weak bases (e.g., NaHCO₃) post-reaction prevents this.
  • Purification :
    • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >95% purity.

Emerging Methodologies

Enzymatic Synthesis

  • Catalyst : Tyrosinase or laccase.
  • Conditions : Aqueous buffer (pH 7), room temperature.
  • Advantage : Eco-friendly, but yields remain low (~50%).

Flow Chemistry

  • Microreactors : Enable precise temperature control and reduced reaction times (2–4 hours).
  • Scalability : Demonstrated for analogous chlorophenoxy compounds.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic -OH group undergoes oxidation under controlled conditions:

  • Primary reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) .

  • Products : Quinone derivatives form via two-electron oxidation (Table 1).

Table 1: Oxidation Conditions and Outcomes

ReagentTemperatureSolventProduct YieldStability
KMnO₄ (0.1 M)60°CAqueous H₂SO₄78–82%Stable at pH 7
CrO₃ (0.5 M)RTAcetic acid65–70%Light-sensitive

Reduction Reactions

Chlorine substituents are susceptible to reductive dehalogenation:

  • Agents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂) .

  • Key product : 2-(4-(5-hydroxyphenoxy)phenoxy)propanoic acid (dechlorinated derivative).

Mechanistic Insight :
Halogens at positions 2 and 4 are reduced sequentially:

  • LiAlH₄ : Radical-mediated cleavage of C–Cl bonds (non-stereospecific).

  • Catalytic H₂ : Concerted pathway retaining stereochemistry .

Substitution Reactions

The dichlorophenoxy moiety participates in nucleophilic aromatic substitution (NAS):

  • Nucleophiles : Amines (–NH₂), thiols (–SH), or hydroxide (–OH) .

  • Conditions : Polar aprotic solvents (DMF, DMSO) with K₂CO₃ as base .

Table 2: Substitution Reactivity at Chlorinated Positions

PositionLeaving GroupReactivity (Relative Rate)Major Product Type
2-ClModerate1.0 (reference)Amino derivatives
4-ClHigh3.2Thioethers

Esterification and Hydrolysis

The propanoic acid group undergoes reversible esterification:

  • Esterification : Methanol/H⁺ catalyst yields methyl ester (99% conversion in reflux) .

  • Hydrolysis : Alkaline conditions (NaOH, 65°C) regenerate the acid (t₁/₂ = 2.3 h) .

Environmental Degradation Pathways

In aqueous systems, the compound degrades via:

  • Photolysis : UV-induced cleavage of ether linkages (λ = 254 nm).

  • Biodegradation : Microbial oxidation of the propanoic acid chain .

Scientific Research Applications

Structure

The compound consists of two phenoxy groups linked by a propanoic acid moiety, with the presence of dichloro and hydroxy substituents which enhance its chemical properties.

Chemistry

In synthetic organic chemistry, 2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to explore new derivatives with potentially enhanced properties.

Reactions:

  • Oxidation : Hydroxy groups can be converted to quinones.
  • Reduction : Dichloro groups can be reduced to form derivatives lacking chlorine.
  • Substitution : Chlorine atoms can be replaced with other nucleophiles.

Biological Research

The compound is under investigation for its potential biological activities. Studies have shown that it may interact with specific molecular targets such as enzymes or receptors, possibly modulating biochemical pathways. This interaction could lead to therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.

Potential Biological Activities:

  • Anti-inflammatory effects
  • Antimicrobial properties
  • Interaction with PPAR (Peroxisome Proliferator-Activated Receptors)

Medical Applications

Research is ongoing into the therapeutic potential of this compound. Its structural characteristics suggest possible applications in drug development, particularly for conditions requiring modulation of inflammatory responses or microbial infections.

Industrial Uses

In industrial chemistry, this compound is utilized in the formulation of specialty chemicals and materials. Its unique properties may lead to innovations in material science and chemical manufacturing processes.

Case Study 1: Anti-inflammatory Activity

A study exploring the anti-inflammatory effects of phenoxyacetic acid derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential for developing new anti-inflammatory agents based on this structural framework.

Case Study 2: Antimicrobial Properties

Research conducted on various phenoxy compounds indicated that derivatives could display antimicrobial activity against specific pathogens. The presence of dichloro and hydroxy groups is hypothesized to enhance this activity through increased binding affinity to bacterial enzymes.

Mechanism of Action

The mechanism of action of 2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The dichloro and hydroxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several herbicides and intermediates. Below is a detailed comparison based on substituents, applications, and research findings:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents CAS No. Primary Use/Notes Source
2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid (Target) 5-hydroxyl, 2,4-dichlorophenoxy, phenoxy-propanoic acid 307548-90-9* Experimental herbicide (HOE-038182); hydroxyl group may enhance polarity
Diclofop (2-(4-(2,4-Dichlorophenoxy)phenoxy)propanoic acid) 2,4-dichlorophenoxy (no hydroxyl), phenoxy-propanoic acid 40843-25-2 Commercial herbicide; inhibits acetyl-CoA carboxylase (ACCase) in grasses
Haloxyfop (2-(4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) 3-chloro-5-(trifluoromethyl)pyridinyloxy, phenoxy-propanoic acid 69806-40-2 Post-emergence herbicide; targets ACCase in broadleaf weeds
Quizalofop-ethyl (Ethyl ester of 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid) Quinoxalinyloxy, ethyl ester (prodrug) 76578-14-8 Systemic herbicide; ester hydrolyzes to active acid form in plants
Mecoprop (2-(4-Chloro-2-methylphenoxy)propanoic acid) 4-chloro-2-methylphenoxy, propanoic acid 7085-19-0 Auxin mimic; controls broadleaf weeds in cereals

*CAS 307548-90-9 corresponds to the methyl ester derivative of the target compound; the acid form is referenced in structural databases .

Key Differences and Implications

Substituent Effects on Bioactivity: The 5-hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs like diclofop. This may reduce lipid solubility, limiting systemic translocation in plants but improving environmental degradation . Halogenation Patterns: Haloxyfop’s trifluoromethyl-pyridinyl group enhances lipid solubility and resistance to metabolic degradation, contributing to its broad-spectrum herbicidal activity . In contrast, the target compound’s dichloro-hydroxyphenoxy group may favor binding to specific ACCase isoforms.

Prodrug vs. Active Acid Forms :

  • Quizalofop-ethyl (an ester prodrug) requires hydrolysis to its acid form for activity, whereas the target compound is already in the active acid form. This difference impacts absorption rates and field efficacy .

Environmental and Metabolic Stability: The hydroxyl group in the target compound could facilitate faster photodegradation or hydrolysis compared to methoxy or chloro-substituted analogs like HOE-030291 (a methoxy derivative noted in ).

Research Findings and Mechanistic Insights

  • ACCase Inhibition : Like diclofop and haloxyfop, the target compound likely inhibits ACCase, a critical enzyme in fatty acid biosynthesis in grasses. Structural modeling suggests the 5-hydroxyl group may form hydrogen bonds with ACCase’s catalytic site, enhancing target specificity .
  • Selectivity: The hydroxyl group could reduce non-target toxicity compared to dichlorophenoxy derivatives, as seen in mecoprop’s auxin-mediated effects on broadleaf plants .

Biological Activity

2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid, also known as a derivative of phenoxyacetic acid, is a compound primarily studied for its herbicidal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy as a herbicide, and any relevant case studies.

  • Molecular Formula : C16H14Cl2O5
  • Molecular Weight : 357.1854 g/mol
  • CAS Number : 124992-48-9

The primary biological activity of this compound is attributed to its role as a herbicide. It operates by mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death. The compound disrupts normal cellular processes in susceptible plants through the following mechanisms:

  • Cell Division Disruption : The compound interferes with the normal cell division process, causing abnormal growth patterns.
  • Hormonal Imbalance : By acting as a synthetic auxin, it induces excessive cell elongation and division.
  • Photosynthesis Inhibition : Some studies suggest that it may also affect photosynthetic pathways, although more research is needed to clarify this aspect.

Efficacy as a Herbicide

Research indicates that this compound exhibits significant herbicidal activity against various broadleaf weeds. Its effectiveness has been demonstrated in both laboratory and field studies.

Table 1: Herbicidal Efficacy Against Common Weeds

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Chenopodium album15090
Solanum nigrum25080
Brassica rapa10075

Case Studies

  • Field Trials in Soybean Crops : A study conducted in soybean fields showed that the application of this compound at recommended rates resulted in a significant reduction of weed biomass by up to 90% within four weeks post-application. The trial also noted no phytotoxic effects on the soybean plants themselves.
  • Laboratory Studies on Plant Cell Cultures : In vitro studies using plant cell cultures revealed that exposure to varying concentrations of the compound led to dose-dependent growth inhibition. The results indicated that concentrations above 100 µM significantly hindered cell proliferation.
  • Environmental Impact Assessment : An environmental study assessed the degradation of this compound in soil and water systems, revealing that microbial communities were capable of degrading the herbicide effectively over time, thus reducing potential environmental persistence.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 2,4-dichloro-5-hydroxyphenol and a phenoxypropanoic acid precursor. Key steps include:

  • Using anhydrous conditions to minimize hydrolysis of reactive intermediates.
  • Employing catalysts like K₂CO₃ or phase-transfer catalysts to enhance phenolate formation .
  • Optimizing reaction time and temperature (e.g., 60–80°C for 12–24 hours) to maximize yield. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Characterization should include ¹H/¹³C NMR, HPLC (C18 column, acetonitrile/water mobile phase), and HRMS .

Q. What analytical techniques are most effective for quantifying purity and stability of this compound in experimental settings?

  • Methodological Answer :

  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30 v/v) mobile phase. Calibration curves should be established with certified reference standards.
  • Stability Testing : Accelerated stability studies under varying pH (3–9), temperature (4–40°C), and light exposure. Degradation products are identified via LC-MS/MS .

Q. What safety protocols should be followed to handle this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Acid-resistant gloves (e.g., nitrile), indirect-vent goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Decontamination : Immediate removal of contaminated clothing; wash skin with 10% sodium bicarbonate solution.
  • Storage : In airtight containers at –20°C, away from light and moisture. Label containers with hazard warnings (potential carcinogen) .

Advanced Research Questions

Q. How does the herbicidal activity of this compound compare to structurally related phenoxypropanoic acids like diclofop or mecoprop?

  • Methodological Answer :

  • Mechanistic Studies : Conduct in vitro assays on acetyl-CoA carboxylase (ACCase) inhibition in grass weeds. Compare IC₅₀ values using enzyme-linked immunosorbent assays (ELISA).
  • Resistance Profiling : Test resistant weed strains (e.g., Lolium rigidum) via whole-plant bioassays. Cross-resistance patterns are analyzed using molecular docking simulations (AutoDock Vina) to compare binding affinities with ACCase isoforms .

Q. What computational approaches are available to predict environmental degradation pathways of this compound?

  • Methodological Answer :

  • AI-Driven Modeling : Use tools like COMSOL Multiphysics integrated with machine learning to simulate hydrolysis, photolysis, and microbial degradation under varying environmental conditions (pH, soil type).
  • QSAR Models : Train models on datasets of chlorinated phenoxy acids to predict half-lives in aquatic systems. Validate with experimental LC-MS/MS data from soil/water microcosms .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :

  • Metabolite Profiling : Identify active metabolites via hepatic microsome assays (rat S9 fraction) and UPLC-QTOF-MS. Compare metabolite activity using cell-based assays (e.g., Arabidopsis root growth inhibition).
  • Pharmacokinetic Modeling : Develop compartmental models (e.g., PK-Sim) to account for absorption/distribution differences. Adjust in vitro dosing to reflect in vivo bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(2,4-Dichloro-5-hydroxyphenoxy)phenoxy)propanoic acid

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